3-Cyclohexyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Cyclohexyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines cyclohexyl, fluorophenyl, and hexahydroquinoline moieties
Preparation Methods
The synthesis of 3-Cyclohexyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves multiple steps, including the formation of the hexahydroquinoline core and the introduction of the cyclohexyl and fluorophenyl groups. The synthetic route typically involves the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving cyclohexanone, aniline, and ethyl acetoacetate under acidic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 3-fluorobenzaldehyde, in a condensation reaction with the hexahydroquinoline core.
Cyclohexyl group addition: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Cyclohexyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, with reaction conditions varying based on the desired product.
Scientific Research Applications
3-Cyclohexyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
3-Cyclohexyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:
Hexahydroquinoline derivatives: These compounds share the hexahydroquinoline core but differ in the substituents attached to the core structure.
Fluorophenyl derivatives: These compounds contain the fluorophenyl group but may have different core structures.
Cyclohexyl derivatives: These compounds feature the cyclohexyl group but vary in the other functional groups present.
The uniqueness of this compound lies in its combination of these three distinct moieties, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C26H30FNO5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-O-cyclohexyl 6-O-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C26H30FNO5/c1-14-12-19-23(24(29)20(14)25(30)32-3)22(16-8-7-9-17(27)13-16)21(15(2)28-19)26(31)33-18-10-5-4-6-11-18/h7-9,13-14,18,20,22,28H,4-6,10-12H2,1-3H3 |
InChI Key |
UUZAIKJWCKNSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC(=CC=C4)F)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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